![molecular formula C15H17N3OS2 B5793413 2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B5793413.png)
2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide
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Overview
Description
2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide is a chemical compound that has been of significant interest in scientific research. It is a hydrazine derivative that has shown potential as an anticancer agent. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide has low toxicity and does not affect normal cells. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide in lab experiments is its potential as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines and has low toxicity. However, one limitation is that the mechanism of action is not fully understood, and further research is needed to fully elucidate its potential as an anticancer agent.
Future Directions
There are several future directions for research on 2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide. One direction is to further elucidate the mechanism of action of the compound. This could involve studying its effects on various signaling pathways and enzymes involved in cancer cell growth and survival. Another direction is to investigate the potential of the compound in combination with other anticancer agents. This could involve studying the effects of the compound in combination with chemotherapy drugs or other targeted therapies. Additionally, further studies are needed to assess the in vivo efficacy of the compound and its potential as a therapeutic agent for cancer.
Synthesis Methods
The synthesis of 2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide has been reported using different methods. One of the most common methods involves the reaction of 2-methylbenzohydrazide with 5-ethyl-3-thiophenecarboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with carbon disulfide and hydrazine hydrate to obtain the final compound.
Scientific Research Applications
The compound has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
1-[(5-ethylthiophene-3-carbonyl)amino]-3-(2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-3-12-8-11(9-21-12)14(19)17-18-15(20)16-13-7-5-4-6-10(13)2/h4-9H,3H2,1-2H3,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJBHSCPZIIZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NNC(=S)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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